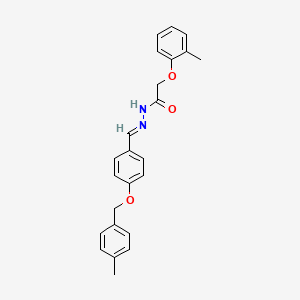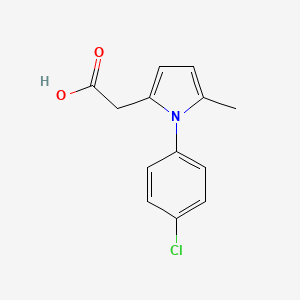
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group, two chlorine atoms, and two methyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
化学反应分析
Types of Reactions
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
1H-Pyrazole-4-carboxamide derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups with varying positions and numbers of chlorine atoms.
Dimethylpyrazole derivatives: Compounds with dimethyl groups on the pyrazole ring but different functional groups.
Uniqueness
1H-Pyrazole-4-carboxamide, 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Its dual chlorine substitution and carboxamide group make it a versatile compound for various applications.
属性
CAS 编号 |
64174-46-5 |
|---|---|
分子式 |
C12H11Cl2N3O |
分子量 |
284.14 g/mol |
IUPAC 名称 |
5-chloro-N-(3-chlorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-10(11(14)17(2)16-7)12(18)15-9-5-3-4-8(13)6-9/h3-6H,1-2H3,(H,15,18) |
InChI 键 |
UYRHVNDOUDUUNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C(=O)NC2=CC(=CC=C2)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12005531.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)








![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)
